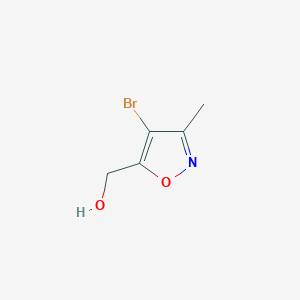

(4-Bromo-3-methylisoxazol-5-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

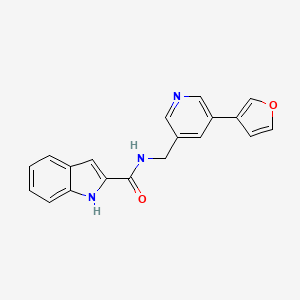

“(4-Bromo-3-methylisoxazol-5-yl)methanol” is a chemical compound with the molecular formula C5H6BrNO2 and a molecular weight of 192.01 . It is also known by other synonyms such as “4-Bromo-3-methyl-5-isoxazolemethanol” and "5-Isoxazolemethanol, 4-bromo-3-methyl-" .

Molecular Structure Analysis

The InChI code for “(4-Bromo-3-methylisoxazol-5-yl)methanol” is 1S/C5H6BrNO2/c1-3-5(6)4(2-8)9-7-3/h8H,2H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Scientific Research Applications

Synthesis and Molecular Studies

(4-Bromo-3-methylisoxazol-5-yl)methanol has been explored for its potential in synthesizing novel chemical compounds and studying molecular aggregation. For instance, the compound played a role in the synthesis of novel S-β-D-glucosides containing 4-aryl-5-(5-methylisoxazol-3-yl)-1,2,4-triazol-3-thiols. These compounds were characterized by elemental analyses and spectral data, indicating its utility in creating new molecular structures (Chao & Wang, 2013). Similarly, studies have shown how molecular aggregation in certain derivatives can be influenced by solvent effects, highlighting the intricate molecular behaviors that (4-Bromo-3-methylisoxazol-5-yl)methanol derivatives can exhibit (Matwijczuk et al., 2016).

Catalysis and Chemical Reactions

The compound has also been involved in studies focusing on catalysis and complex chemical reactions. Research demonstrates its use in the asymmetric synthesis of (1,3‐Butadien‐2‐yl)methanols from aldehydes, showcasing its utility in catalytic processes and the synthesis of dienes with high yields and enantioselectivities (Durán-Galván & Connell, 2010). Additionally, the compound's interaction with methanol has been studied, shedding light on its reactivity and potential in developing synthetic methodologies (Sarki et al., 2021).

Material and Photolysis Studies

Furthermore, (4-Bromo-3-methylisoxazol-5-yl)methanol derivatives have been used in material studies and photolysis research. Investigations into the photolysis of related compounds in methanol have provided insights into the photochemical behavior and product formation of these molecules, contributing to our understanding of their stability and reactivity under light exposure (Prager & Smith, 1994).

Antibacterial and Cytotoxic Activity

The compound has shown potential in medical research, particularly in the synthesis of derivatives with antibacterial and cytotoxic activities. Studies have reported the synthesis and evaluation of derivatives for their antibacterial properties, indicating its potential role in developing new antimicrobial agents (Hui et al., 2010). Additionally, research has explored the synthesis of novel derivatives and their cytotoxic activity against various human cancer cell lines, highlighting its possible applications in cancer treatment (Rao et al., 2014).

properties

IUPAC Name |

(4-bromo-3-methyl-1,2-oxazol-5-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO2/c1-3-5(6)4(2-8)9-7-3/h8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFXRMJDKKFWTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1Br)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-3-methylisoxazol-5-yl)methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]thiazol-2-yl(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2974875.png)

![Ethyl 5-{acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2974879.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2974883.png)

![5-(4-ethylphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2974888.png)

![[(2-Ethylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2974890.png)

![3-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide](/img/structure/B2974892.png)

![5H-Benzo[b]pyrido[4,3-e][1,4]oxazine](/img/structure/B2974893.png)

![N-(2-ethoxyphenyl)-2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2974896.png)

![N-(2-methyl-5-nitrophenyl)-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2974897.png)